Ethyl 2-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate
Description
Ethyl 2-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate is a polyheterocyclic compound featuring a fused pyrazolo-triazolo-pyrazine core. Its structure includes:
- A phenyl substituent at position 9 of the pyrazine ring.
- A thioacetamido bridge linking the pyrazine core to a benzoate ester group.
- An ethyl ester moiety at the terminal benzoate fragment.
The pyrazolo-triazolo-pyrazine scaffold is known for its ability to interact with enzymes involved in inflammation, cancer, and microbial pathways, making it a candidate for drug discovery . The thioether and ester groups enhance its bioavailability and metabolic stability compared to simpler heterocycles .
Properties
CAS No. |
1206999-75-8 |
|---|---|
Molecular Formula |
C24H20N6O3S |
Molecular Weight |
472.52 |
IUPAC Name |
ethyl 2-[[2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H20N6O3S/c1-2-33-23(32)17-10-6-7-11-18(17)25-21(31)15-34-24-27-26-22-20-14-19(16-8-4-3-5-9-16)28-30(20)13-12-29(22)24/h3-14H,2,15H2,1H3,(H,25,31) |
InChI Key |
FWBFVPGYDKEIBA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate typically involves multi-step reactions starting from readily available starting materials. The key steps include the formation of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, followed by the introduction of the phenyl and thioacetamido groups. The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, the use of continuous flow reactors could improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to improve reaction efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols or alkanes. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazolo derivatives, including those related to Ethyl 2-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate. Research indicates that certain pyrazolo compounds exhibit significant activity against various bacterial strains and fungi. For instance, a study demonstrated that pyrazolo derivatives showed promising results against Mycobacterium tuberculosis, suggesting their potential as anti-tuberculosis agents .
Anticancer Properties
The anticancer potential of pyrazolo compounds has been extensively documented. This compound may exhibit similar properties due to its structural characteristics. Research has shown that pyrazolo derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. For example, studies have reported that certain pyrazolo derivatives effectively inhibited the growth of various cancer cell lines in vitro .
Neuropharmacological Applications
The neuropharmacological effects of pyrazolo compounds are another area of interest. This compound may act on benzodiazepine receptors or other neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression. Studies have explored the synthesis of pyrazolo compounds as ligands for these receptors, showing their ability to modulate neurochemical activity .
Structure–Activity Relationship Studies
Understanding the structure–activity relationships (SAR) of this compound is crucial for optimizing its biological activity. Research has focused on modifying different substituents on the pyrazolo core to enhance potency and selectivity against specific biological targets. For instance, variations in the phenyl and thioacetamide groups have been systematically studied to determine their influence on antimicrobial and anticancer activities .
Potential in Drug Development
The unique structure of this compound positions it as a candidate for drug development. Its diverse pharmacological activities make it a versatile scaffold for creating new therapeutic agents targeting infectious diseases and cancer. Collaborative efforts in medicinal chemistry aim to refine this compound's efficacy and safety profiles for clinical applications.
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 2-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets within cells. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to changes in cellular processes, such as cell division or apoptosis, which could be beneficial in the treatment of diseases like cancer.
Comparison with Similar Compounds
Structural Differences and Bioactivity
- Core Heterocycles: The target compound’s pyrazolo-triazolo-pyrazine core differs from the pyrazolo-triazolo-triazine in Compound 2 (). The triazine ring in the latter enhances π-stacking interactions with fungal lanosterol demethylase, while the pyrazine core in the target compound may favor kinase inhibition due to planar aromaticity .
- Substituent Effects :
Physicochemical Properties
Biological Activity
Ethyl 2-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate is a compound of interest due to its potential biological activities. It belongs to a class of pyrazole derivatives that have been studied for various pharmacological effects. This article explores the synthesis, biological activities, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring and subsequent modifications to introduce the thio and acetamido groups. The synthetic pathway often utilizes common reagents such as acetic anhydride and various amines.
Anticancer Activity
Recent studies have demonstrated that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines.
These results indicate that the compound may interfere with cellular proliferation pathways.
Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated. Studies show that similar pyrazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest potential applications in treating bacterial infections.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been investigated through assays measuring COX enzyme inhibition.
The compound showed comparable efficacy to established anti-inflammatory drugs.
Case Studies
Case Study 1: Anticancer Screening
A study focused on the anticancer activity of pyrazole derivatives including this compound revealed promising results against human cancer cell lines. The mechanism of action was hypothesized to involve apoptosis induction through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
In another investigation assessing antimicrobial properties, several pyrazole derivatives were screened against a panel of bacterial strains. The study concluded that compounds similar to this compound exhibited significant antibacterial activity and could serve as lead compounds for further development.
Q & A
Basic Research Questions
Q. What are the optimized synthetic pathways for Ethyl 2-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate?
- Methodology : The synthesis involves sequential heterocyclic ring formation and functionalization. Key steps include:
- Alkylation of potassium 3-(ethylthio)-9-methylpyrazolo[1,5-d][1,2,4]triazolo[3,4-f][1,2,4]triazine-6-thiolate with haloalkanes (e.g., CnH2n+1Br) in propane-2-ol under reflux (1–2 hours) .
- Purification via recrystallization from alcohol to achieve >90% purity .
- Critical reagents: Carbon disulfide for thiolate formation and potassium hydroxide for deprotonation .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodology : Use a combination of analytical techniques:
- NMR (1H/13C) to verify proton environments (e.g., thioether protons at δ 3.5–4.0 ppm, aromatic protons at δ 7.2–8.3 ppm) .
- Mass spectrometry (MS) for molecular ion confirmation (e.g., [M+H]+ expected at m/z ~550–600) .
- HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
Advanced Research Questions
Q. How do alkylthio chain lengths (CnH2n+1) influence biological activity in analogs of this compound?
- Methodology :
- Synthesize derivatives with varying alkyl chains (n = 1–10) and test against target enzymes (e.g., lanosterol-14α-demethylase for antifungal activity) .
- Key finding : Longer chains (n > 6) enhance lipophilicity and membrane penetration, improving IC50 values by 2–3 orders of magnitude compared to shorter chains .
- Contradiction : While docking predicts increased activity with chain length, solubility drops significantly for n > 8, requiring formulation adjustments (e.g., DMSO co-solvents) .
Q. What computational strategies are effective for predicting binding modes with receptor tyrosine kinases?
- Methodology :
- Use AutoDock Vina for docking studies, with PDB structures (e.g., 1T46 for tyrosine kinases) .
- Optimize parameters: Exhaustiveness = 20, grid box centered on ATP-binding sites (coordinates x=15, y=22, z=18) .
- Validate with MM/GBSA free energy calculations to rank binding affinities (ΔG < −8 kcal/mol indicates strong binding) .
Q. How can researchers resolve contradictions between in silico predictions and experimental bioactivity data?
- Methodology :
- Case example : If docking suggests strong inhibition of cyclooxygenase-2 (COX-2) but in vitro assays show weak activity:
- Check protonation states of triazole nitrogen atoms at physiological pH using MarvinSketch .
- Reassess solvation effects via MD simulations (GROMACS, 100 ns trajectories) to identify conformational changes .
- Statistical tools : Use Bland-Altman plots to quantify systematic biases between computational and experimental IC50 values .
Q. What strategies improve solubility and bioavailability without compromising target affinity?
- Methodology :
- Introduce polar substituents (e.g., hydroxyl or methoxy groups) at the phenyl ring of the pyrazolo-triazolo-pyrazine core .
- Use QSAR models to balance logP (optimize ~2–3) and topological polar surface area (TPSA > 80 Ų) .
- Experimental validation : Compare plasma stability (e.g., rat liver microsomes) of analogs with/without modifications .
Methodological Design Questions
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Framework :
- Vary substituents : Test alkylthio chains, phenyl ring substituents (e.g., electron-withdrawing vs. donating groups), and ester groups (e.g., ethyl vs. methyl benzoate) .
- Assay selection : Prioritize enzyme inhibition (e.g., COX-2, tyrosine kinases) and cell-based viability assays (e.g., MTT on cancer lines) .
- Data analysis : Apply hierarchical clustering (e.g., Ward’s method) to group analogs by activity profiles .
Q. What are best practices for scaling up synthesis from milligram to gram quantities?
- Protocol :
- Replace propane-2-ol with ethanol for safer large-scale reflux .
- Optimize stoichiometry (1:1.2 molar ratio of thiolate to haloalkane) to minimize side products .
- Use flash chromatography (silica gel, hexane/EtOAc gradient) for intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
